molecular formula C24H21ClN4OS2 B2613011 1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1223958-17-5

1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one

Cat. No.: B2613011
CAS No.: 1223958-17-5
M. Wt: 481.03
InChI Key: TZJKEFVKNKWIDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-((3-chlorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a useful research compound. Its molecular formula is C24H21ClN4OS2 and its molecular weight is 481.03. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activities

Compounds related to the specified chemical structure have been synthesized and evaluated for their antimicrobial activities. For instance, Hossain and Bhuiyan (2009) reported on the synthesis and antimicrobial activities of several thieno and furopyrimidine derivatives. These compounds were prepared through a multi-step synthesis process, starting from 2-amino-4,5-dimethylthiophene-3-carbonitrile. The synthesized compounds were screened for their antimicrobial activity, showcasing their potential in developing new antimicrobial agents (Hossain & Bhuiyan, 2009).

Biological Studies and Antitumor Activity

Further research into similar compounds includes the study of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines for their binding affinity and inhibitory activities against the serotonin 5-HT6 receptor. Ivachtchenko et al. (2010) prepared a number of these compounds and evaluated their potential as selective serotonin 5-HT6 receptor antagonists, demonstrating significant activity in functional assays and receptor binding assays. This suggests their potential use in targeting serotonin receptors for therapeutic purposes (Ivachtchenko et al., 2010).

Chemical Synthesis and Characterization

The chemical synthesis and structural elucidation of related thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one derivatives have been a focus of research to explore their potential applications in medicinal chemistry. Davoodnia et al. (2008) prepared new derivatives through heterocyclization, showcasing the versatility of these compounds in chemical synthesis and their potential as scaffolds for further biological evaluation (Davoodnia et al., 2008).

Properties

IUPAC Name

12-[(3-chlorophenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21ClN4OS2/c1-15(2)18-8-6-16(7-9-18)13-28-22(30)21-20(10-11-31-21)29-23(28)26-27-24(29)32-14-17-4-3-5-19(25)12-17/h3-12,15H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZJKEFVKNKWIDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N4C2=NN=C4SCC5=CC(=CC=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21ClN4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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